![molecular formula C15H11ClN2O2 B580253 N-Desmethyl Clobazam-d5 CAS No. 129973-75-7](/img/structure/B580253.png)
N-Desmethyl Clobazam-d5
描述
N-Desmethyl Clobazam-d5 is a deuterated form of N-Desmethyl Clobazam, which is a major active metabolite of Clobazam. Clobazam is a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. This compound is often used in research and forensic applications due to its stability and the ability to trace its metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Clobazam-d5 involves the deuteration of N-Desmethyl Clobazam. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the compound and ensure its high purity and stability .
化学反应分析
Types of Reactions
N-Desmethyl Clobazam-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound.
科学研究应用
N-Desmethyl Clobazam-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating epilepsy and anxiety disorders.
Industry: Used in the development of new pharmaceuticals and in forensic toxicology to trace drug metabolism.
作用机制
N-Desmethyl Clobazam-d5 exerts its effects by positively modulating GABA A receptors. It binds to specific subunits of the receptor, enhancing the inhibitory effects of GABA and leading to reduced neuronal excitability. This mechanism is similar to that of Clobazam but with a greater affinity for certain receptor subtypes .
相似化合物的比较
Similar Compounds
Clobazam: The parent compound, used as an anticonvulsant and anxiolytic.
Clonazepam: Another benzodiazepine with similar therapeutic effects but different receptor affinities.
Uniqueness
N-Desmethyl Clobazam-d5 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. Its specific binding affinities for GABA A receptor subunits also make it a valuable tool in neurological research .
生物活性
N-Desmethyl clobazam-d5 (NDMC-d5) is a deuterated form of N-desmethyl clobazam, the active metabolite of clobazam, which is primarily used as an anticonvulsant and anxiolytic medication. This article explores the biological activity of NDMC-d5, focusing on its pharmacokinetics, mechanisms of action, therapeutic applications, and comparative studies with its parent compound.
Pharmacokinetics
NDMC-d5 exhibits distinct pharmacokinetic properties that influence its therapeutic efficacy. Upon administration of clobazam, NDMC-d5 is formed through oxidative demethylation primarily by the cytochrome P450 enzyme CYP3A4. The pharmacokinetic profile indicates that NDMC-d5 reaches steady-state concentrations within two weeks of dosing, with significant accumulation observed after repeated doses.
Key Pharmacokinetic Parameters:
Parameter | Clobazam | This compound |
---|---|---|
Mean AUC (hr*ng/mL) | 10,350 | 30,350 |
Cmax (ng/mL) | 1,076 | 2,783 |
Half-life (hours) | 36-46 | 46.5 |
Protein Binding (%) | 78-89 | ~90 |
The plasma protein binding for both compounds is high and concentration-independent, indicating a stable interaction with plasma proteins which is crucial for their bioavailability and distribution in the body .
NDMC-d5 functions predominantly as a positive allosteric modulator at the GABA-A receptor. It shows a preferential affinity for the α2 subunit of the GABA-A receptor compared to the α1 subunit. This selectivity is significant as it relates to reduced sedative effects while maintaining anticonvulsant activity. Studies have demonstrated that NDMC-d5 can exert analgesic effects against neuropathic pain without the sedative side effects commonly associated with benzodiazepines like clobazam .
Therapeutic Applications
- Anticonvulsant Effects : NDMC-d5 has been shown to maintain anticonvulsant efficacy in patients who develop tolerance to clobazam. In clinical trials involving patients with refractory epilepsy, NDMC-d5 was administered to individuals previously tolerant to clobazam. The results indicated that eight out of nine patients experienced favorable responses to NDMC-d5, suggesting its potential as an alternative treatment option .
- Pain Management : The analgesic properties of NDMC-d5 have been highlighted in preclinical studies where it demonstrated significant antihyperalgesic effects in models of neuropathic pain. Its ability to act on the α2 GABA-A receptors allows for effective pain relief without sedation, making it a candidate for further clinical evaluation in pain management settings .
Comparative Studies
Several studies have compared the efficacy and safety profiles of NDMC-d5 with clobazam:
- Tolerance Development : In animal studies, tolerance to clobazam developed significantly over time; however, tolerance to NDMC-d5 was not observed under similar conditions. This suggests that NDMC-d5 may offer a more stable therapeutic profile over extended treatment periods .
- Sedative Effects : While both compounds interact with GABA-A receptors, NDMC-d5's preferential action on α2 receptors leads to fewer sedative effects compared to clobazam. This characteristic makes it particularly appealing for patients requiring long-term treatment without sedation .
属性
IUPAC Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747548 | |
Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129973-75-7 | |
Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。